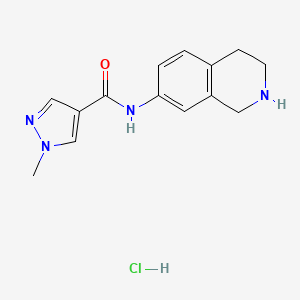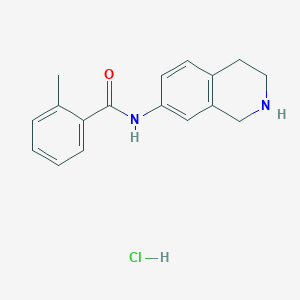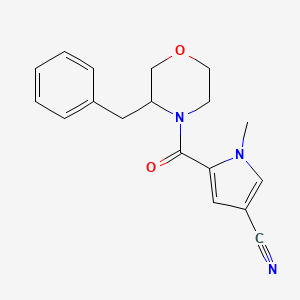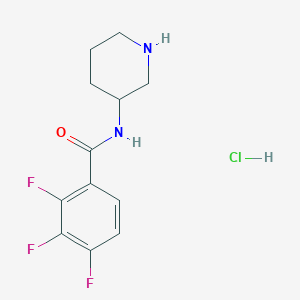
2-(2,5-dimethylphenyl)-N-(piperidin-4-ylmethyl)acetamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-dimethylphenyl)-N-(piperidin-4-ylmethyl)acetamide hydrochloride, also known as DMXAA, is a small molecule drug that has shown potential in the treatment of cancer. It was first discovered in the 1980s by researchers at the Auckland Cancer Society Research Centre in New Zealand. Since then, DMXAA has been the subject of numerous studies and clinical trials to investigate its potential as an anti-cancer agent.
Mechanism of Action
The exact mechanism of action of 2-(2,5-dimethylphenyl)-N-(piperidin-4-ylmethyl)acetamide;hydrochloride is not fully understood. However, it is believed to work by activating the immune system to attack tumor cells. This compound induces the production of cytokines, which are signaling molecules that activate the immune system. This leads to the recruitment of immune cells, such as macrophages and natural killer cells, to the tumor site. These immune cells then attack the tumor cells, leading to their death.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It induces the production of cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α), which are involved in the activation of the immune system. This compound also increases the levels of reactive oxygen species (ROS) in tumor cells, leading to their death. In addition, this compound has been shown to increase the permeability of blood vessels in tumors, allowing immune cells to enter the tumor site more easily.
Advantages and Limitations for Lab Experiments
2-(2,5-dimethylphenyl)-N-(piperidin-4-ylmethyl)acetamide;hydrochloride has several advantages as an anti-cancer agent. It has shown potent anti-tumor activity in preclinical studies and has been well-tolerated in clinical trials. This compound also has a unique mechanism of action that targets the immune system, which may make it effective in combination with other anti-cancer therapies. However, this compound has several limitations. It has a short half-life in the body, which may limit its effectiveness. In addition, this compound has shown variable efficacy in clinical trials, which may be due to the heterogeneity of tumors.
Future Directions
There are several future directions for the development of 2-(2,5-dimethylphenyl)-N-(piperidin-4-ylmethyl)acetamide;hydrochloride as an anti-cancer agent. One area of research is the development of novel formulations of this compound that improve its pharmacokinetic properties. Another area of research is the identification of biomarkers that can predict the response to this compound. This may help to identify patients who are most likely to benefit from treatment with this compound. Finally, the combination of this compound with other anti-cancer therapies, such as chemotherapy and immunotherapy, is an area of active research.
Synthesis Methods
2-(2,5-dimethylphenyl)-N-(piperidin-4-ylmethyl)acetamide;hydrochloride can be synthesized using a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 2,5-dimethylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with piperidine to form the piperidinylmethyl ester. The final step involves the reaction of the piperidinylmethyl ester with ammonium acetate to form this compound.
Scientific Research Applications
2-(2,5-dimethylphenyl)-N-(piperidin-4-ylmethyl)acetamide;hydrochloride has been extensively studied for its potential as an anti-cancer agent. It has been shown to have anti-tumor activity in a variety of cancer types, including lung, breast, and colon cancer. This compound works by inducing tumor necrosis, which is the death of tumor cells. This is achieved by activating the immune system to attack the tumor cells.
properties
IUPAC Name |
2-(2,5-dimethylphenyl)-N-(piperidin-4-ylmethyl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O.ClH/c1-12-3-4-13(2)15(9-12)10-16(19)18-11-14-5-7-17-8-6-14;/h3-4,9,14,17H,5-8,10-11H2,1-2H3,(H,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHQDZHYGAJJAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC(=O)NCC2CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[cyclopropyl(phenyl)methyl]-5-(imidazol-1-ylmethyl)furan-2-carboxamide](/img/structure/B7639072.png)
![N-[1-(6-cyanopyridin-3-yl)piperidin-3-yl]butanamide](/img/structure/B7639085.png)
![3-phenyl-3-[(5-propyl-1H-pyrazole-3-carbonyl)amino]propanoic acid](/img/structure/B7639089.png)
![5-[Methyl-[(1-methylbenzimidazol-2-yl)methyl]amino]pyridine-2-carbonitrile](/img/structure/B7639097.png)


![3-[2-(dimethylsulfamoylamino)-1-thiophen-2-ylethyl]-1H-indole](/img/structure/B7639116.png)
![2-[4-(bicyclo[2.2.1]heptane-2-carbonyl)-1,4-diazepan-1-yl]-N-methylacetamide](/img/structure/B7639119.png)
![5-[[1-(2,3-Dimethylphenyl)imidazol-2-yl]sulfonylmethyl]-1-methyl-1,2,4-triazole](/img/structure/B7639139.png)
![N-[3-(cyclopropylamino)-3-oxopropyl]-N-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7639144.png)
![[4-(3-Aminopropoxy)piperidin-1-yl]-(2,3,4-trifluorophenyl)methanone;hydrochloride](/img/structure/B7639175.png)


![1-[2-[3-(3,5-Dimethoxyphenyl)pyrrolidin-1-yl]ethyl]piperidine](/img/structure/B7639187.png)